

# Application Notes and Protocols for Ussing Chamber Assay with Ivacaftor-d9

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## Compound of Interest

Compound Name: Ivacaftor-d9

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## Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.<sup>[1]</sup> The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.<sup>[1][2]</sup> Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in thick, sticky mucus in various organs, particularly the lungs.<sup>[1]</sup> Ivacaftor is a CFTR potentiator that enhances the channel-open probability (gating) of the CFTR protein at the cell surface, thereby restoring its function.<sup>[1][3]</sup> It is particularly effective for CF patients with specific gating mutations (e.g., G551D).<sup>[1]</sup> **Ivacaftor-d9** (also known as deutivacaftor or CTP-656) is a deuterated analog of Ivacaftor with a similar mechanism of action but potentially improved pharmacokinetic properties.<sup>[4]</sup>

The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.<sup>[1][5]</sup> It allows for the determination of short-circuit current (I<sub>sc</sub>), a direct measure of net ion transport, and transepithelial electrical resistance (TEER), an indicator of the integrity of the epithelial barrier.<sup>[1]</sup> This makes it an invaluable tool for the preclinical evaluation of CFTR modulators like Ivacaftor and **Ivacaftor-d9**.<sup>[5]</sup>

These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the function of CFTR in response to **Ivacaftor-d9** in primary human bronchial epithelial (HBE) cells derived from CF patients.

## Mechanism of Action of Ivacaftor and Ivacaftor-d9

Ivacaftor and its deuterated form, **Ivacaftor-d9**, directly bind to the CFTR protein, increasing the probability that the channel will be in an open state.<sup>[1][3]</sup> This potentiation of the CFTR channel facilitates the transport of chloride ions across the cell membrane, leading to the restoration of hydration of epithelial surfaces.<sup>[1]</sup> In a Ussing chamber experiment, this is observed as a significant increase in the forskolin-stimulated short-circuit current (Isc).<sup>[1]</sup>

## Data Presentation

The following tables summarize representative quantitative data from Ussing chamber experiments designed to evaluate the efficacy of a CFTR potentiator like **Ivacaftor-d9**.

Table 1: Representative Ussing Chamber Data for **Ivacaftor-d9** on G551D/ΔF508 HBE Cells

Treatment Condition	Baseline Isc (μA/cm <sup>2</sup> )	Forskolin (10 μM) - Stimulated ΔIsc (μA/cm <sup>2</sup> )	Ivacaftor-d9 (1 μM) - Stimulated ΔIsc (μA/cm <sup>2</sup> )	CFTRinh-172 (10 μM) - Inhibited ΔIsc (μA/cm <sup>2</sup> )
Vehicle (0.1% DMSO)	25.5 ± 3.2	5.2 ± 1.1	8.3 ± 1.9	-12.1 ± 2.5
Ivacaftor-d9 (1 μM)	26.1 ± 3.5	5.5 ± 1.3	45.7 ± 5.8	-48.9 ± 6.1

Data are presented as mean ± SEM and are representative of typical results.

Table 2: Dose-Response of **Ivacaftor-d9** in Forskolin-Stimulated HBE Cells

Ivacaftor-d9 Concentration	$\Delta I_{sc}$ ( $\mu A/cm^2$ )
1 nM	$5.2 \pm 0.8$
10 nM	$15.8 \pm 2.1$
100 nM	$35.4 \pm 4.3$
1 $\mu M$	$45.7 \pm 5.8$
10 $\mu M$	$46.2 \pm 6.0$

Data are presented as mean  $\pm$  SEM.

## Experimental Protocols

This section provides a detailed methodology for conducting an Ussing chamber assay to evaluate the effect of **Ivacaftor-d9** on CFTR function in primary HBE cells.

### I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures

- Cell Sourcing: Obtain primary HBE cells from CF patients with relevant genotypes (e.g., G551D/ $\Delta F508$ ) from a reputable cell bank or through appropriate institutional protocols.
- Cell Culture:
  - Culture HBE cells on permeable supports (e.g., Transwell® inserts).
  - Maintain the cells at an air-liquid interface (ALI) to promote differentiation into a polarized, mucociliary epithelium. This typically takes 3-4 weeks.
  - Use appropriate cell culture media and supplements as recommended for primary HBE cells.

### II. Ussing Chamber Experimental Setup

- System Preparation:

- Assemble the Ussing chamber system according to the manufacturer's instructions.[6][7]
- Prepare fresh Krebs-bicarbonate Ringer (KBR) solution and continuously gas with 95% O<sub>2</sub> / 5% CO<sub>2</sub> to maintain pH at 7.4.[8]
- Warm the KBR solution and the Ussing chamber water jacket to 37°C.[8]
- Mounting the Epithelium:
  - Carefully excise the permeable support membrane with the cultured HBE cell monolayer.
  - Mount the membrane between the two halves of the Ussing chamber, ensuring a leak-proof seal.[6]
  - Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution.

### III. Ussing Chamber Measurement Protocol

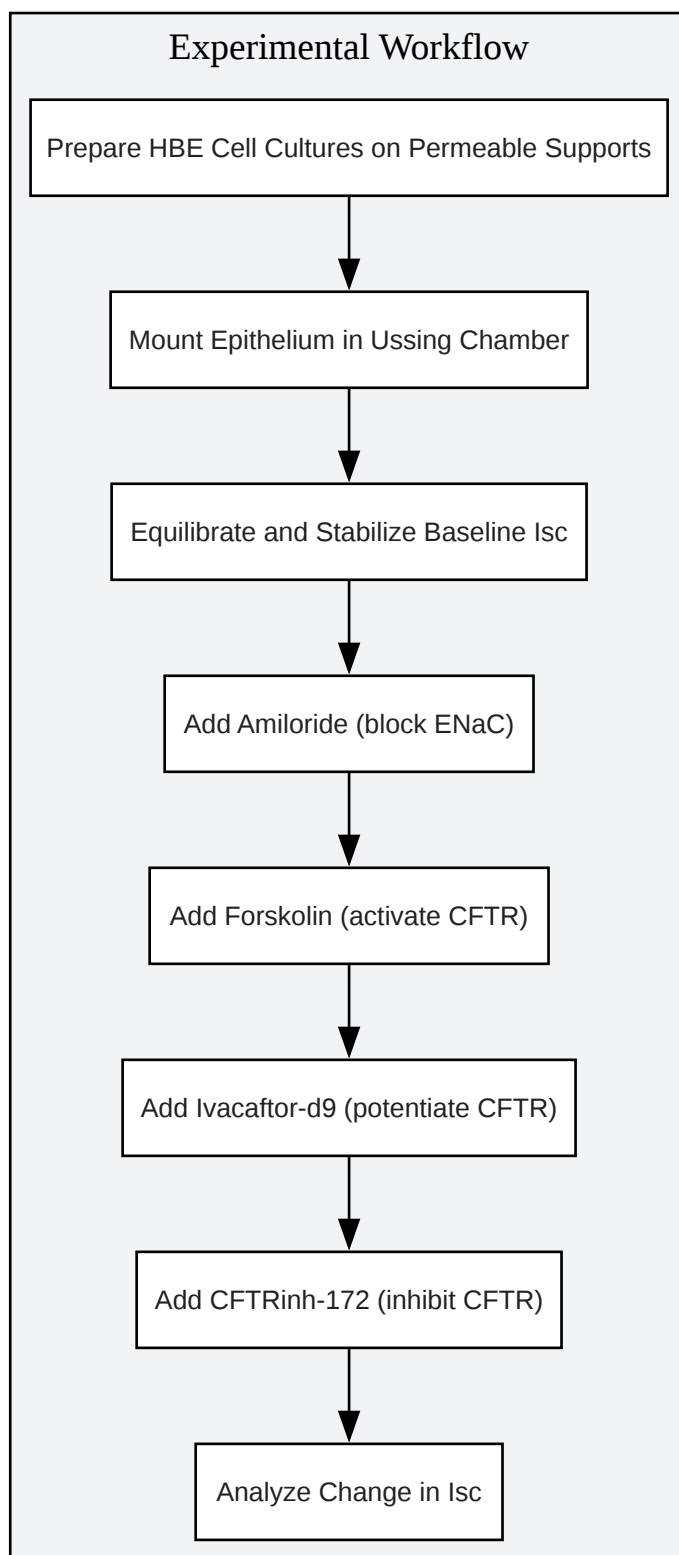
- Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial voltage (V<sub>t</sub>) and resistance (R<sub>t</sub>) are achieved.
- Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (I<sub>sc</sub>).
- Pharmacological Additions: Add the following pharmacological agents in a sequential manner, allowing the I<sub>sc</sub> to stabilize between each addition:
  - Amiloride (100 μM, apical): To block the epithelial sodium channel (ENaC) and isolate the chloride current.[5]
  - Forskolin (10 μM, basolateral): To activate CFTR through cAMP stimulation.[5]
  - **Ivacaftor-d9** (e.g., 1 μM, apical): To potentiate the activity of the CFTR channel. A cumulative dose-response can also be performed (e.g., 1 nM to 10 μM).
  - CFTRinh-172 (10 μM, apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.[5]

- **Data Recording:** Continuously record the  $I_{sc}$  throughout the experiment. The change in  $I_{sc}$  ( $\Delta I_{sc}$ ) after each addition is the primary measure of ion channel activity.

## IV. Data Analysis

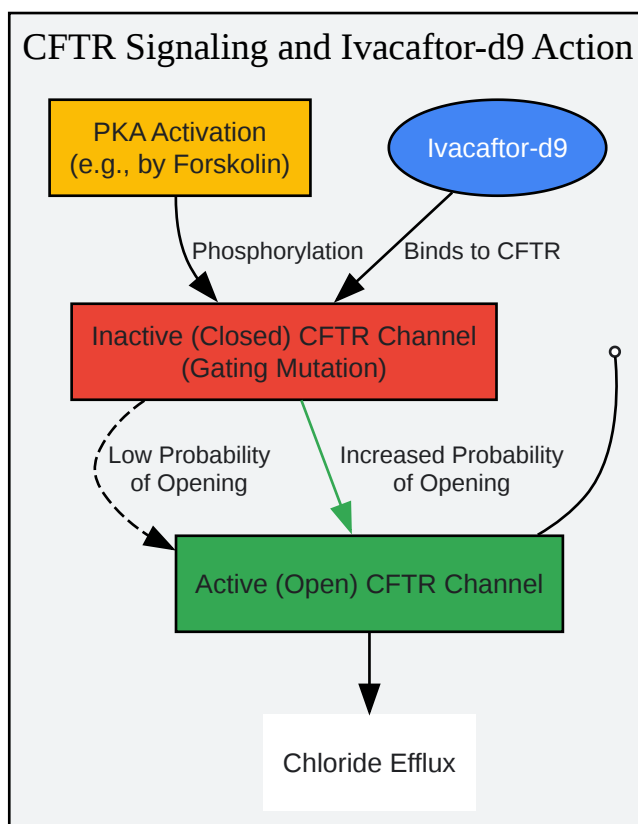
- Calculate the  $\Delta I_{sc}$  for each pharmacological addition relative to the stable baseline before the addition.
- For dose-response experiments, plot the  $\Delta I_{sc}$  against the logarithm of the **Ivacaftor-d9** concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the  $EC_{50}$  (half-maximal effective concentration) and  $E_{max}$  (maximal efficacy).

## Mandatory Visualizations



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Ussing Chamber Experimental Workflow.



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#### Mechanism of CFTR Potentiation by **Ivacaftor-d9**.

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